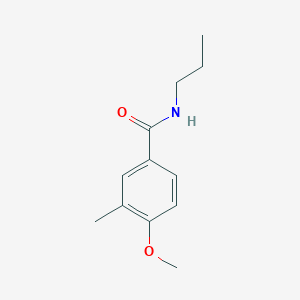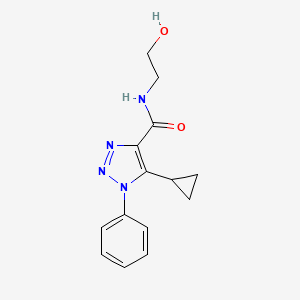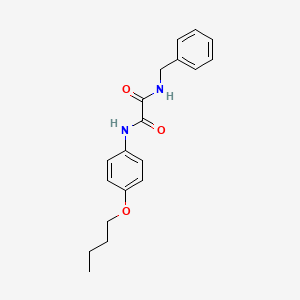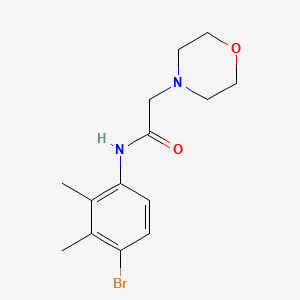
4-methoxy-3-methyl-N-propylbenzamide
Overview
Description
4-methoxy-3-methyl-N-propylbenzamide, also known as MPMPB, is a chemical compound that belongs to the benzamide family. It is a white crystalline powder that is soluble in organic solvents like ethanol, methanol, and chloroform. MPMPB has been studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
The mechanism of action of 4-methoxy-3-methyl-N-propylbenzamide involves its binding to the sigma-1 receptor, a protein that is involved in the regulation of neurotransmitter release and neuronal survival. Binding to this receptor leads to a decrease in the release of glutamate, which in turn leads to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been shown to have a neuroprotective effect, which may make it a potential candidate for the treatment of neurodegenerative disorders like Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 4-methoxy-3-methyl-N-propylbenzamide in lab experiments is its specificity for the sigma-1 receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of using this compound is its relatively low potency, which may require the use of higher concentrations in experiments.
Future Directions
There are several future directions for research on 4-methoxy-3-methyl-N-propylbenzamide. One area of interest is its potential as a therapeutic agent for neurological and psychiatric disorders. Another area of interest is its potential as a tool for studying the sigma-1 receptor and its role in various physiological processes. Further studies are needed to fully understand the potential applications of this compound in scientific research.
Scientific Research Applications
4-methoxy-3-methyl-N-propylbenzamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an inhibitory effect on the release of glutamate, an excitatory neurotransmitter, in the brain. This makes it a potential candidate for the treatment of neurological disorders like epilepsy and schizophrenia.
Properties
IUPAC Name |
4-methoxy-3-methyl-N-propylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-7-13-12(14)10-5-6-11(15-3)9(2)8-10/h5-6,8H,4,7H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDMHIZURMYIRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=C(C=C1)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4731263.png)
![4-[(4-{[2-(2-furyl)-4-quinolinyl]carbonyl}-1-piperazinyl)methyl]-7-methyl-2H-chromen-2-one](/img/structure/B4731278.png)

![2-{[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4731285.png)



![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide](/img/structure/B4731311.png)

![3-[(4-bromo-2-fluorophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4731324.png)
![3-(4-morpholinylmethyl)-6-phenyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4731331.png)
![3-({[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4731344.png)
